molecular formula C16H14FNO4S B6244234 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate CAS No. 2411221-89-9

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate

Cat. No.: B6244234
CAS No.: 2411221-89-9
M. Wt: 335.4
InChI Key:
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Description

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate is a complex organic compound that features a tetrahydroisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate typically involves several key steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl fluoranesulfonate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl fluoranesulfonate is unique due to its specific functional groups that allow it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry and biological research.

Properties

CAS No.

2411221-89-9

Molecular Formula

C16H14FNO4S

Molecular Weight

335.4

Purity

95

Origin of Product

United States

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